molecular formula C16H10BrN5O2 B2956426 5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide CAS No. 894066-59-2

5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide

Cat. No. B2956426
CAS RN: 894066-59-2
M. Wt: 384.193
InChI Key: DLMXEGBZWRHWSK-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a phenyl ring, a triazolo ring, and a pyridazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The presence of the triazolo and pyridazine rings could potentially allow for interesting electronic and steric interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been used in a variety of chemical reactions. For example, triazolo and pyridazine rings are often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of multiple ring structures could potentially impact its solubility and stability .

Scientific Research Applications

Antiviral Activity

5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide and its derivatives demonstrate significant antiviral activity. For instance, compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which are structurally related, have shown promising results against avian influenza virus H5N1. This was determined by assessing both EC50 and LD50 values and confirmed via plaque reduction assay on Madin-Darby canine kidney cells (Flefel et al., 2012).

Synthesis and Structural Studies

The compound's structural relatives have been synthesized and analyzed, contributing to the understanding of their molecular framework. For example, the crystal structure of 5-Phenyl-[1, 2, 3] triazolo[1, 5-b] [1, 2, 4] triazine-3-carboxamide, a closely related compound, has been determined using single-crystal X-ray diffraction techniques. These studies offer insights into the molecular arrangement and potential interactions of these compounds (L'abbé et al., 2010).

Antitumor Activity

Compounds with a similar structural framework have been evaluated for their antitumor activity. For example, 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), an analogue, has shown effective action against various murine tumors. These studies shed light on the potential use of these compounds in cancer treatment (Stevens et al., 1987).

Potential Antiasthma Agents

The triazolo[1,5-c]pyrimidine derivatives, similar to 5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide, have been identified as potential mediators for inhibiting the release of asthma-related agents. This suggests a possible application in the treatment or management of asthma (Medwid et al., 1990).

Future Directions

Future research could explore the potential biological activities of this compound, as well as its physical and chemical properties. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN5O2/c17-14-7-6-13(24-14)16(23)19-11-3-1-10(2-4-11)12-5-8-15-20-18-9-22(15)21-12/h1-9H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXEGBZWRHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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